![molecular formula C10H13NO4S B188578 N-[(4-Ethylphenyl)sulfonyl]glycine CAS No. 670255-99-9](/img/structure/B188578.png)

N-[(4-Ethylphenyl)sulfonyl]glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

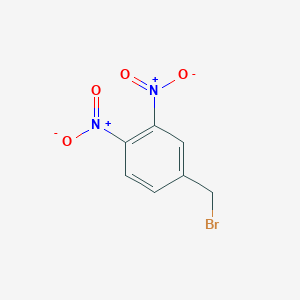

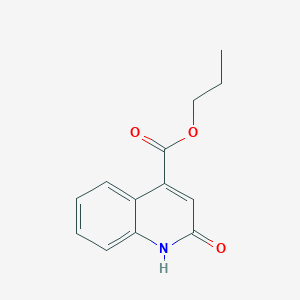

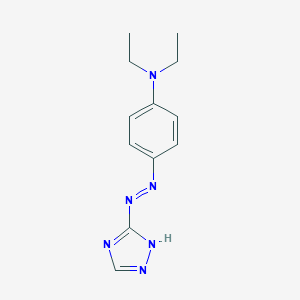

“N-[(4-Ethylphenyl)sulfonyl]glycine” is a chemical compound with the CAS Number: 670255-99-9. Its molecular weight is 243.28 and its linear formula is C10 H13 N O4 S . The IUPAC name for this compound is {[(4-ethylphenyl)sulfonyl]amino}acetic acid .

Molecular Structure Analysis

The InChI code for “N-[(4-Ethylphenyl)sulfonyl]glycine” is 1S/C10H13NO4S/c1-2-8-3-5-9(6-4-8)16(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

“N-[(4-Ethylphenyl)sulfonyl]glycine” is a solid at room temperature . .

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

N-[(4-Ethylphenyl)sulfonyl]glycine: is a valuable building block in the synthesis of various sulfonamide drugs. Its ability to act as a sulfonyl donor in chemical reactions makes it a crucial component in the development of new pharmaceuticals. For instance, sulfonamides are known for their antibacterial properties and are used in antibiotics like sulfadiazine and amprenavir .

Synthesis of Sulfonamide-Based Ligands

This compound can be used to create sulfonamide-based ligands, which are important in coordination chemistry. These ligands can bind to metals and are used in catalysis, metal extraction, and the creation of metal-organic frameworks (MOFs), which have applications in gas storage and separation .

Material Science

In material science, N-[(4-Ethylphenyl)sulfonyl]glycine can be utilized to modify the surface properties of materials. It can be used to introduce sulfonamide functionality to polymers, enhancing their interaction with other substances and potentially leading to the development of new materials with unique properties .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its sulfonyl group is reactive and can be transformed into various functional groups, aiding in the construction of molecules with intricate architectures .

Chromatography

N-[(4-Ethylphenyl)sulfonyl]glycine: could be employed in the preparation of chromatographic stationary phases. The sulfonamide group can interact with analytes through hydrogen bonding, improving the separation of compounds in liquid chromatography .

Analytical Chemistry

In analytical chemistry, it can be used as a derivatization agent to improve the detection of certain compounds. By reacting with analytes, it can increase their volatility or detectability in mass spectrometry or UV/Vis spectroscopy .

Visible-Light Promoted Reactions

This compound can participate in visible-light-promoted reactions to form N-sulfonyl imines and N-alkylsulfonamides from aldehydes. This provides a mild alternative to traditional methods and can be used in the synthesis of bioactive molecules .

Electrophilic Reagents in Organic Transformations

N-[(4-Ethylphenyl)sulfonyl]glycine: derived N-sulfonyl imines act as electrophiles in various organic transformations. They can undergo nucleophilic additions, cycloadditions, and C–H functionalizations, which are fundamental reactions in organic synthesis .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(4-ethylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-8-3-5-9(6-4-8)16(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBZXTVUBKKTEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353892 |

Source

|

| Record name | N-(4-Ethylbenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

670255-99-9 |

Source

|

| Record name | N-(4-Ethylbenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)

![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)

![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)

![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)

![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)